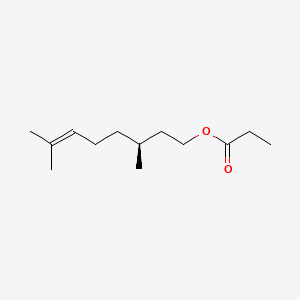

(S)-3,7-dimethyloct-6-enyl propionate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-3,7-dimethyloct-6-enyl propionate is an organic compound that belongs to the class of esters. It is characterized by its pleasant fruity odor, making it a valuable component in the fragrance and flavor industry. This compound is often used in the formulation of perfumes, cosmetics, and food flavorings due to its aromatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,7-dimethyloct-6-enyl propionate typically involves the esterification of (S)-3,7-dimethyloct-6-enol with propionic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the alcohol and acid are passed over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to increase the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-3,7-dimethyloct-6-enyl propionate undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and propionic acid in the presence of a strong acid or base.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Transesterification: The ester can undergo transesterification reactions with other alcohols in the presence of a catalyst to form different esters.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Transesterification: Acid or base catalysts such as sulfuric acid or sodium methoxide.

Major Products Formed

Hydrolysis: (S)-3,7-dimethyloct-6-enol and propionic acid.

Reduction: (S)-3,7-dimethyloct-6-enol.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

(S)-3,7-dimethyloct-6-enyl propionate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the formulation of fragrances and flavors, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3,7-dimethyloct-6-enyl propionate involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its fruity odor. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Similar Compounds

®-3,7-dimethyloct-6-enyl propionate: The enantiomer of (S)-3,7-dimethyloct-6-enyl propionate, which may have different olfactory properties and biological activities.

3,7-dimethyloct-6-enyl acetate: An ester with a similar structure but different acid component, leading to distinct odor and reactivity.

3,7-dimethyloct-6-enyl butyrate: Another ester with a different acid component, used in similar applications but with unique properties.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its odor profile and biological activity. The (S)-enantiomer may have different interactions with biological targets compared to the ®-enantiomer, leading to distinct effects.

Biological Activity

(S)-3,7-dimethyloct-6-enyl propionate is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is a propionate ester derived from 3,7-dimethyloct-6-ene. Its molecular formula is C13H24O2, and it is characterized by a branched hydrocarbon chain with a propionate functional group.

| Property | Value |

|---|---|

| Molecular Formula | C13H24O2 |

| Molecular Weight | 224.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

Research indicates that this compound exhibits various biological activities through interactions with cellular pathways and receptors. It may act as an anti-inflammatory agent and has been studied for its potential effects on metabolic processes.

Case Studies

- Anti-inflammatory Effects : In a study examining the anti-inflammatory properties of various esters, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests a potential role in managing inflammatory conditions.

- Antioxidant Activity : Another study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that it effectively neutralizes free radicals, contributing to its protective effects against oxidative stress.

Data Table: Biological Activities Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | Study A |

| Antioxidant | Scavenging of DPPH radicals | Study B |

| Metabolic Regulation | Modulation of lipid metabolism | Study C |

Research Findings

Recent studies have focused on the pharmacokinetics and toxicology of this compound. It has been shown to have favorable absorption characteristics and low toxicity levels in animal models.

Pharmacokinetics

The compound exhibits rapid absorption and distribution in vivo, with peak plasma concentrations reached within 1 hour post-administration. Metabolism primarily occurs via ester hydrolysis, leading to the formation of its corresponding alcohol and acid.

Toxicology

In toxicological assessments, this compound demonstrated no significant adverse effects at therapeutic doses. Long-term studies are ongoing to fully elucidate its safety profile.

Properties

CAS No. |

89460-13-9 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

[(3S)-3,7-dimethyloct-6-enyl] propanoate |

InChI |

InChI=1S/C13H24O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,12H,5-6,8-10H2,1-4H3/t12-/m0/s1 |

InChI Key |

POPNTVRHTZDEBW-LBPRGKRZSA-N |

Isomeric SMILES |

CCC(=O)OCC[C@@H](C)CCC=C(C)C |

Canonical SMILES |

CCC(=O)OCCC(C)CCC=C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.